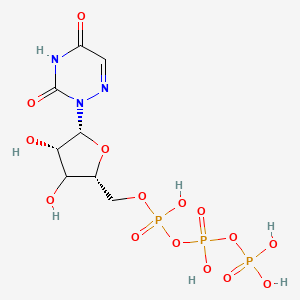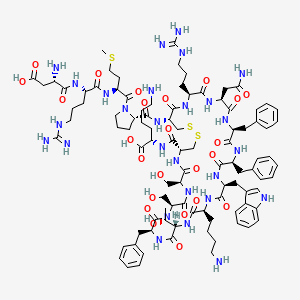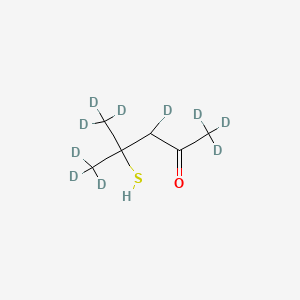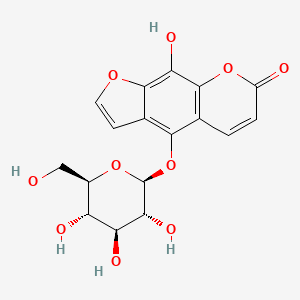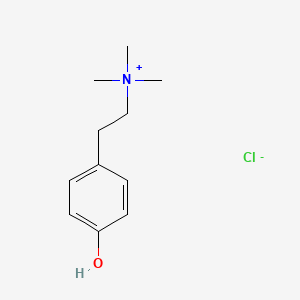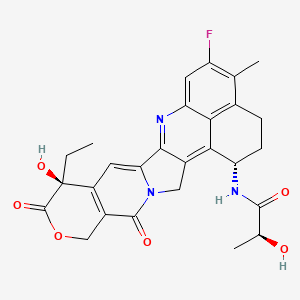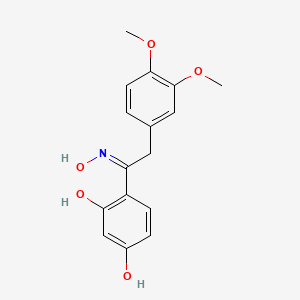
Anticancer agent 171
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 171 is a compound that has shown promising potential in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in preclinical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 171 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 171 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 171 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the effects of anticancer agents on cellular processes and pathways.
Medicine: It is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Industry: It is used in the development of new anticancer drugs and therapies.
Wirkmechanismus
The mechanism of action of Anticancer agent 171 involves its ability to selectively target cancer cells and induce apoptosis (programmed cell death). It achieves this by interacting with specific molecular targets and pathways involved in cell proliferation and survival. These targets include various proteins and enzymes that play a critical role in cancer cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 171 is unique in its ability to selectively target cancer cells while minimizing damage to healthy cells. This sets it apart from other similar compounds, which may have a broader range of effects and potentially more side effects. Some similar compounds include:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
Quinoxaline derivatives: These compounds have been used as anticancer agents due to their ability to inhibit various cellular processes involved in cancer progression.
Benzimidazole derivatives: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action and its potential for use in targeted cancer therapies.
Eigenschaften
Molekularformel |
C16H17NO5 |
|---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13- |
InChI-Schlüssel |
ZJXGQDKFXBLDDX-LGMDPLHJSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


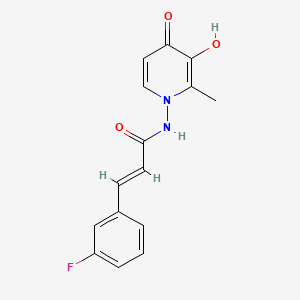
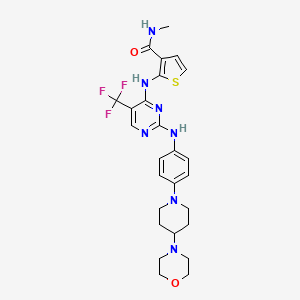
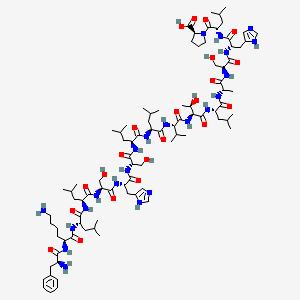
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
